

# Conteltinib vs. Crizotinib: Comparison at a Glance

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## Compound Focus: Conteltinib

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Aspect	Conteltinib (CT-707)	Crizotinib
Generation & Type	Second-generation ALK TKI [1] [2]	First-generation ALK TKI [1] [2]
Preclinical Potency (Enzymatic Assay)	Approximately <b>10-fold more potent</b> than Crizotinib against ALK [1] [2]	Baseline for comparison [1] [2]
Key Resistance Mutations Targeted	L1196M, G1202R, F1174L, G1269S, R1275Q [1] [2]	Information not available in search results

| **Efficacy in ALK TKI-naïve Patients**| ORR: **64.1%** Median PFS: **15.9 months** [1] [2] | ~60% ORR, Median PFS: **8-10 months** (from historical data) [1] [2] | | **Efficacy in Crizotinib-pretreated Patients**| ORR: **33.3%** Median PFS: **6.73 months** [1] [2] | Patients have developed resistance [1] [2] | | **Common Treatment-Related Adverse Events (TRAEs)** | Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated AST (39.1%), Nausea (37.5%) [1] [2] | Information not available in search results |

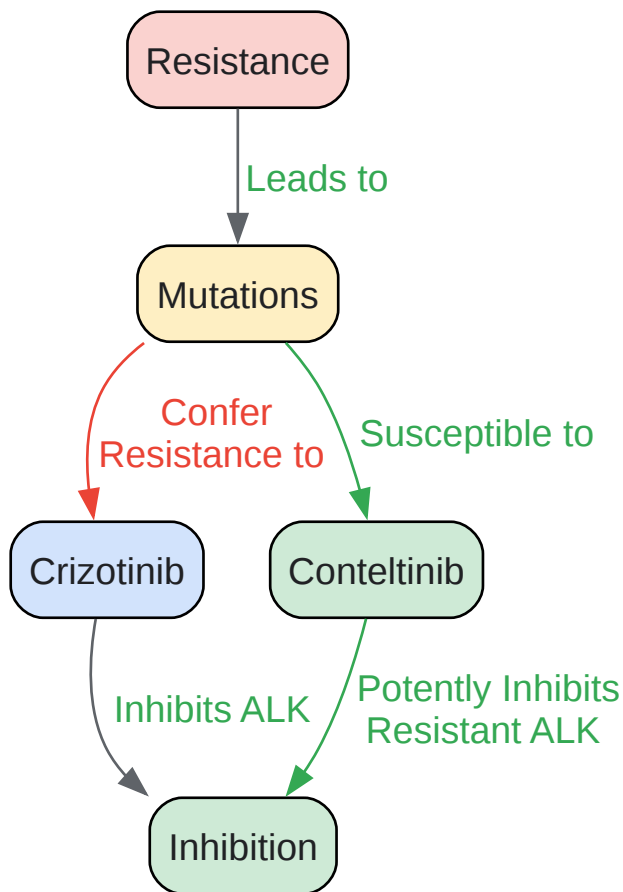
## Experimental Data and Methodologies

The data presented above comes from a first-in-human, multicenter, phase 1 clinical trial (NCT02695550) [1] [2].

- **Preclinical Enzymatic Assays:** The ~10-fold greater potency of **Conteltinib** was established in laboratory enzymatic assays comparing its ability to inhibit ALK activity directly against Crizotinib [1] [2].
- **Clinical Trial Design:**
  - **Study Type:** Single-arm, open-label, dose-escalation and dose-expansion study [1] [2].
  - **Dosing:** **Conteltinib** was administered orally at doses ranging from 50 mg to 800 mg once daily (QD) during the escalation phase [1] [2].
  - **Primary Endpoints:** The study primarily aimed to determine the safety profile, identify the maximum tolerated dose (MTD), and observe dose-limiting toxicities (DLTs) [1] [2].
  - **Patient Population:** The study enrolled 64 patients with advanced ALK-positive NSCLC, which included both ALK TKI-naïve patients and those who had previously been treated with Crizotinib [1] [2].
- **Efficacy Assessment:** Tumor response was evaluated based on established oncology criteria, which allowed for the calculation of the Overall Response Rate (ORR), median Progression-Free Survival (PFS), and median Duration of Response (DoR) for the two patient subgroups [1] [2].

## Mechanism of Action and Resistance

The following diagram illustrates the therapeutic challenge of Crizotinib resistance and how second-generation inhibitors like **Conteltinib** are designed to overcome it.



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The search results indicate that Crizotinib resistance often develops due to mutations in the ALK tyrosine kinase domain (such as L1196M and G1202R). **Conteltinib**, with its higher potency and ability to target these specific mutations, is designed to overcome this resistance, as shown by the clinical activity in Crizotinib-pretreated patients [1] [2].

## Interpretation of Key Findings

- **Superior Potency:** The **10-fold increase in potency** is a key preclinical differentiator, suggesting **Conteltinib** can achieve stronger ALK inhibition at lower molecular concentrations [1] [2].
- **Clinical Validation of Efficacy:** The **doubling of median PFS in TKI-naïve patients** (15.9 months for **Conteltinib** vs. 8-10 months for Crizotinib) clinically validates its enhanced efficacy, which could translate to longer disease control for patients [1] [2].
- **Overcoming Resistance:** The **ORR of 33.3% in Crizotinib-pretreated patients** is a significant finding, demonstrating **Conteltinib's** ability to overcome resistance where the first-generation therapy has failed [1] [2].

- **Safety and Dosing:** The manageable safety profile allowed for the determination of a Recommended Phase 2 Dose (RP2D) of **600 mg QD for TKI-naïve patients and 300 mg BID for Crizotinib-pretreated patients** [1] [2].

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## References

1. Conteltinib (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]
2. (CT-707) in patients with advanced ALK-positive non-small... Conteltinib [bmcmmedicine.biomedcentral.com]

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